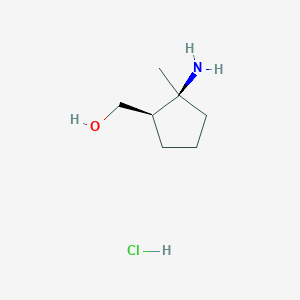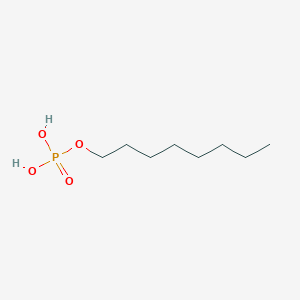
5-Tert-butylnicotinic acid
Overview
Description
5-Tert-butylnicotinic acid is a chemical compound with the CAS number 1211589-63-7 . It is used in various chemical reactions and has a molecular weight of 179.22 .
Synthesis Analysis
The synthesis of 5-Tert-butylnicotinic acid involves the use of N-ethyl-N,N-diisopropylamine and N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate in N,N-dimethyl-formamide at 20℃ for 1 hour . Another method involves the reaction of 5-bromonicotinic acid and copper (I) iodide in tetrahydrofuran with tert-butylmagnesium chloride .Molecular Structure Analysis
The molecular structure of 5-Tert-butylnicotinic acid is represented by the formula C10H13NO2 .Chemical Reactions Analysis
5-Tert-butylnicotinic acid participates in various chemical reactions. For instance, it reacts with N-ethyl-N,N-diisopropylamine and N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate in N,N-dimethyl-formamide .Physical And Chemical Properties Analysis
5-Tert-butylnicotinic acid is a solid substance that should be stored in an inert atmosphere at 2-8C .Scientific Research Applications
Pharmaceutical Development
5-Tert-butylnicotinic acid, as a derivative of nicotinic acid, has been explored for its potential in pharmaceutical applications. Its structural similarity to niacin (vitamin B3) suggests it could be used in the development of novel medications . For instance, nicotinic acid derivatives have been effective in treating conditions like dyslipidemia and cardiovascular diseases by targeting specific receptors .
Synthesis of Anti-inflammatory Agents
Research indicates that certain nicotinic acid derivatives, including 5-Tert-butylnicotinic acid, may possess anti-inflammatory properties . This makes them valuable for synthesizing new classes of anti-inflammatory drugs, potentially offering alternative treatments for inflammatory conditions.
Analgesic Formulations
Alongside anti-inflammatory effects, some derivatives of nicotinic acid have shown analgesic efficacy . This suggests that 5-Tert-butylnicotinic acid could be used in the creation of pain-relief medications, contributing to the range of analgesics available for clinical use.
Treatment of Neurodegenerative Diseases
Nicotinic acid derivatives have been researched for their effectiveness against neurodegenerative diseases such as Alzheimer’s . The potential neuroprotective properties of 5-Tert-butylnicotinic acid could lead to its application in developing treatments for these debilitating conditions.
Insecticidal Products
The substitution of the pyridine molecule in nicotinic acid has been found to enhance insecticidal activity . Therefore, 5-Tert-butylnicotinic acid could be utilized in the formulation of insecticides, contributing to pest control strategies in agriculture.
Chemical Research and Synthesis
In the realm of chemical synthesis, 5-Tert-butylnicotinic acid serves as an intermediate for various chemical reactions . Its role in the synthesis of complex molecules is crucial for advancing research in organic chemistry and material science.
Biostimulant and Nutrient Production
Although not directly related to 5-Tert-butylnicotinic acid, its structural analog, 5-aminolevulinic acid, has been noted for its applications as a biostimulant and nutrient . This highlights the potential for exploring similar applications with 5-Tert-butylnicotinic acid in agriculture and therapy.
Mechanism of Action
Safety and Hazards
The safety information for 5-Tert-butylnicotinic acid indicates that it is harmful if swallowed and may cause skin and eye irritation . It is also harmful to aquatic life with long-lasting effects .
Relevant Papers There are several peer-reviewed papers related to 5-Tert-butylnicotinic acid . These papers discuss various aspects of the compound, including its synthesis, chemical properties, and uses in different reactions. Further analysis of these papers would provide more detailed information about the compound.
properties
IUPAC Name |
5-tert-butylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)8-4-7(9(12)13)5-11-6-8/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFKLILKZSVRJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609911 | |
| Record name | 5-tert-Butylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211589-63-7 | |
| Record name | 5-(1,1-Dimethylethyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211589-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-Butylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butylnicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B35820.png)






![5-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B35929.png)


